Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid

Description

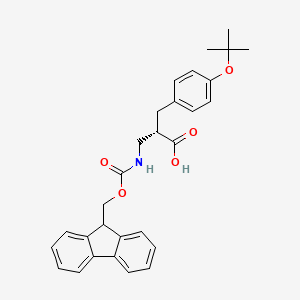

Fmoc-(S)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:

- Fmoc group: A fluorenylmethyloxycarbonyl protecting group on the α-amino group, which is cleaved under basic conditions .

- tert-Butoxybenzyl side chain: A hydrophobic substituent at the β-position, providing steric bulk and stability under acidic conditions .

- S-configuration: Ensures stereochemical compatibility with natural L-amino acids in peptide chains .

This compound is critical for designing peptides with enhanced stability or tailored interactions in biopharmaceutical research.

Properties

Molecular Formula |

C29H31NO5 |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |

InChI |

InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(27(31)32)17-30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 |

InChI Key |

UAMCAYWPMQSLKY-FQEVSTJZSA-N |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of the Chiral Amino Acid Intermediate

The starting point is the synthesis of the (S)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid intermediate, which can be prepared via asymmetric synthesis or chiral resolution methods.

Asymmetric Aminomethylation : Using Evans’ methodology involving (R)-N-acyl-4-(phenylmethyl)oxazolidin-2-ones allows for the stereoselective introduction of the amino group and side chain, followed by auxiliary removal and hydrolysis to afford the free amino acid intermediate.

Side Chain Protection : The tert-butoxy group on the benzyl ring is introduced to provide steric hindrance and protect the phenolic hydroxyl, enhancing stability during subsequent reactions.

Fmoc Protection of the Amino Group

The amino group is protected by reaction with an Fmoc-activated reagent, typically Fmoc-OSu (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester), under mild basic conditions:

- The free amino acid is dissolved in aqueous sodium carbonate solution (0.15 M, 2 equivalents).

- Fmoc-OSu (1.2 equivalents) dissolved in acetone is added dropwise.

- The reaction mixture is stirred at room temperature for 2 hours.

- The mixture is then concentrated under reduced pressure, diluted with water, and extracted with ethyl ether to remove impurities.

- The aqueous phase is acidified, and the product is isolated by filtration or recrystallization.

This method yields the Fmoc-protected amino acid with high purity and good yield.

Alternative Silylating Agent Method for Fmoc Protection

A patented method describes the use of silylating agents to improve the efficiency and purity of Fmoc protection:

- The amine component is first treated with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA).

- This step forms a silylated intermediate, which is then reacted with an activated Fmoc reagent under anhydrous conditions.

- The reaction mixture is worked up by adding a protic solvent (e.g., methanol), converting the trimethylsilyl ester into the free acid and methoxytrimethylsilane.

- The free acid product, often crystalline and insoluble in methanol, is purified by washing and drying to yield highly pure Fmoc-protected amino acid.

This approach offers yields greater than 90%, often exceeding 95%, with excellent chemical and optical purity.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The tert-butoxy substituent on the benzyl side chain enhances the compound’s stability and steric profile, which is beneficial in peptide synthesis by reducing side reactions.

- The Fmoc group is stable under neutral and basic conditions but can be selectively removed under mildly basic conditions, making it ideal for stepwise peptide elongation.

- The silylation method for Fmoc protection is advantageous for sensitive amines and allows preparation under strictly anhydrous conditions, which is critical for certain substrates.

- Purification by recrystallization or flash chromatography is often necessary to achieve high purity suitable for peptide synthesis applications.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the Fmoc group, typically using piperidine in DMF.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Piperidine in DMF is commonly used for Fmoc deprotection.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Fmoc-(S)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is a specialized compound with applications in organic chemistry, particularly in peptide synthesis. It possesses a unique combination of protective groups, making it valuable for synthesizing complex peptides while maintaining stability during chemical transformations. The lipophilic tert-butoxy substituent distinguishes it from other similar compounds, potentially affecting solubility and interaction profiles during synthesis processes.

Scientific Research Applications

Peptide Synthesis

this compound is used in peptide synthesis due to its protective properties. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for safeguarding the amino group of amino acids during the synthesis process. The Fmoc group can be selectively removed under basic conditions, typically using piperidine, which allows the free amino group to participate in further reactions. This selectivity is crucial for constructing peptides with specific sequences and functionalities.

Synthesis and Production

The synthesis of Fmoc-(R)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid involves protecting the amino group with the Fmoc group by reacting the amino acid with Fmoc chloride in the presence of a base like sodium carbonate. The industrial production of this compound may involve flow microreactor systems, offering a more efficient, versatile, and sustainable approach compared to traditional batch processes.

Mechanism of Action

The mechanism of action of Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid involves the protection of the amino group with the Fmoc group, which prevents unwanted reactions during peptide synthesis. The tert-butoxybenzyl group provides additional stability and can be selectively removed under specific conditions. The compound interacts with various molecular targets and pathways, depending on the specific application and the peptides being synthesized .

Comparison with Similar Compounds

Fmoc-L-4-(O-tBuCarboxymethyl)Phe-OH (CAS 222842-99-1)

- Structure : Features a tert-butoxycarboxymethyl group attached to the phenyl ring of phenylalanine.

- Key Differences :

- Applications : Used in peptide modifications requiring side-chain carboxylate protection.

Fmoc-4-(Boc-amino)-L-phenylalanine (CAS 174132-31-1)

- Structure: Contains a Boc (tert-butoxycarbonyl)-protected amino group on the phenyl ring.

- Key Differences :

- Applications : Ideal for peptides requiring selective side-chain deprotection.

Fmoc-(R)-3-Amino-2-(tert-butoxymethyl)propanoic Acid (CAS 847153-42-8)

- Structure : Shares the tert-butoxymethyl group but differs in stereochemistry (R-configuration) and substitution pattern.

- Key Differences :

- Applications : Explored in foldamer design and chiral peptide libraries.

Comparative Data Table

Solubility and Reactivity

Biological Activity

Fmoc-(S)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is a specialized compound extensively utilized in organic chemistry, particularly in peptide synthesis. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxy substituent, enhances its stability and reactivity during synthetic processes. This article delves into the biological activity of this compound, examining its applications in drug development, peptide synthesis, and potential therapeutic roles.

- Molecular Formula : C29H31NO5

- Molecular Weight : 473.6 g/mol

- CAS Number : 1265891-83-5

The Fmoc group serves as a protective moiety that can be selectively removed under basic conditions, facilitating the synthesis of peptides with specific sequences. The tert-butoxy group introduces steric hindrance, influencing both the reactivity and stability of the compound .

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, its structural properties suggest several potential applications:

- Peptide Synthesis : The compound is a key building block in solid-phase peptide synthesis (SPPS), allowing for selective deprotection and coupling reactions essential for constructing complex peptides .

- Drug Development : Its unique structure can be exploited in designing pharmaceutical compounds targeting specific biological pathways, enhancing efficacy while reducing side effects .

- Bioconjugation : It is utilized in linking biomolecules such as proteins and antibodies to therapeutic agents, improving targeted delivery .

Case Studies and Research Findings

Research has shown that compounds similar to this compound exhibit significant biological activities:

- A study evaluated various Fmoc-protected amino acids in antimicrobial applications. The results indicated enhanced antimicrobial activity for certain conjugates, particularly those containing tryptophan and phenylalanine .

- Another investigation focused on the synthesis of hydrolyzed peptide conjugates, revealing their potential as antimicrobial agents with inhibitory zones comparable to conventional drugs .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Fmoc-Ser(tBu)-OH | 71989-33-8 | Similar Fmoc-protected amino acid; used in peptide synthesis. |

| (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate | 82911-78-2 | Hydroxy derivative; potential for different biological activities. |

| (S)-2-Amino-3-methoxypropanoic acid | 12080638 | Contains methoxy instead of tert-butoxy; differing lipophilicity and reactivity. |

This comparative analysis highlights the unique attributes of this compound, particularly its sterically bulky tert-butoxy substituent which affects solubility and interaction profiles during synthesis processes .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for introducing the Fmoc group to (s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid during solid-phase peptide synthesis?

- Methodological Answer : The Fmoc group is typically introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in anhydrous dimethylformamide (DMF) under inert conditions. A molar ratio of 1:1.2 (amino acid:Fmoc-Cl) with 2-3 equivalents of N-methylmorpholine (NMM) as a base is recommended. Reaction progress can be monitored via thin-layer chromatography (TLC) in 3:1 ethyl acetate/hexane. Post-reaction, purify the product using reverse-phase HPLC with a C18 column and a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile .

Q. How can the tert-butoxy benzyl protecting group be selectively removed without cleaving the Fmoc moiety?

- Methodological Answer : The tert-butoxy benzyl group is acid-labile. Use 30% TFA in dichloromethane (DCM) for 1–2 hours at 0–4°C to minimize side reactions. The Fmoc group remains stable under these acidic conditions due to its base-sensitive nature. Confirm deprotection via LC-MS or by observing the disappearance of the tert-butyl proton signal (~1.3 ppm) in H NMR .

Q. What analytical techniques are recommended for confirming structural integrity post-synthesis?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) to verify molecular weight.

- NMR spectroscopy (H and C) to confirm stereochemistry and functional groups. The tert-butoxy protons appear as a singlet at ~1.3 ppm, while aromatic protons from the benzyl group resonate at 6.8–7.2 ppm.

- Reverse-phase HPLC with UV detection at 265 nm (Fmoc absorbance) to assess purity (>95% area under the curve) .

Advanced Research Questions

Q. How can steric hindrance from the 4-(tert-butoxy)benzyl group be mitigated during peptide chain elongation?

- Methodological Answer : Steric effects can reduce coupling efficiency. Use:

- Coupling reagents like HATU or OxymaPure with DIPEA, which activate carboxyl groups more efficiently than DCC/DMAP.

- Extended reaction times (2–4 hours) and elevated temperatures (35–40°C) in DMF.

- Double-coupling strategies (repeat activation step) for hindered residues. Monitor by Kaiser test or LC-MS .

Q. How to resolve contradictory NMR data suggesting rotational isomerism in tert-butoxy-protected aromatic systems?

- Methodological Answer : Rotational isomerism in tert-butoxy groups can split signals in H NMR. To resolve:

- Acquire spectra at higher temperatures (50–60°C) to accelerate rotation and coalesce split peaks.

- Use C NMR or 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare with literature data for analogous tert-butoxybenzyl derivatives to confirm assignments .

Q. What strategies address unexpected byproduct formation during carbodiimide-mediated coupling reactions?

- Methodological Answer : Byproducts (e.g., N-acylurea) arise from carbodiimide decomposition. Mitigate by:

- Adding 1–5 mol% of additives like HOAt or Oxyma to suppress side reactions.

- Using fresh DCC or EDC·HCl and pre-activating the carboxyl group for 5 minutes before adding the amine.

- Purifying via flash chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC to isolate the target compound .

Methodological Notes

- Purification : For intermediates, use silica gel chromatography with gradients of ethyl acetate/hexane. For final products, employ preparative HPLC (C18 column, 0.1% TFA in HO/MeCN) .

- Stability : Store the compound at –20°C under argon to prevent Fmoc cleavage. Avoid prolonged exposure to light or moisture .

- Troubleshooting : If coupling yields are low (<70%), test alternative solvents (e.g., THF or NMP) or switch to microwave-assisted synthesis (50°C, 30 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.